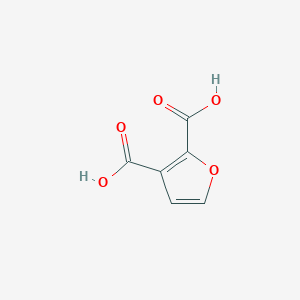

Furan-2,3-dicarboxylic Acid

Overview

Description

Furan-2,3-dicarboxylic Acid (FDCA) is a compound with the molecular formula C6H4O51. It is also known by other names such as Furandicarboxylic acid1. It has a molecular weight of 156.09 g/mol1. FDCA is a promising molecule for the synthesis of bio-based polyesters2.

Synthesis Analysis

FDCA can be synthesized from biomass via Furan Platform Chemicals (FPCs)3. The synthesis of FDCA involves a one-pot reaction between marine biomass-derived galactaric acid and bioalcohol under solvent-free conditions2. In the carboxylation reaction, salt mixtures composed of alkali furan-2-carboxylate (furoate) and alkali carbonate (M2CO3) are heated under CO2 in the absence of solvent or catalysts to form furan-2,5-dicarboxylate (FDCA2−), which is subsequently protonated to produce FDCA4.

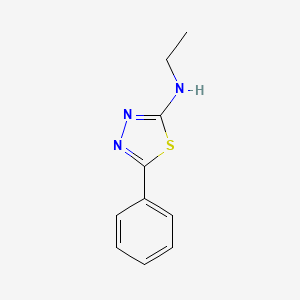

Molecular Structure Analysis

The molecular structure of FDCA can be represented by the canonical SMILES string C1=COC(=C1C(=O)O)C(=O)O1. The structure includes an aromatic furan ring bearing two carboxylic acid groups1.

Chemical Reactions Analysis

FDCA exhibits competitive efficiencies of plasticization when compared to the most commercialized plasticizer, DOP2. It was found that the combination of FDCA and PVC produced homogeneous smooth-surface films, indicating miscibility between them2.

Physical And Chemical Properties Analysis

FDCA has a topological polar surface area of 87.7 Ų1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 51. It has a rotatable bond count of 21. The exact mass and monoisotopic mass of FDCA are 156.00587322 g/mol1.

Scientific Research Applications

1. Polymer Production and Polymerization

Furan-2,3-dicarboxylic acid (FDCA) plays a significant role in the polymer industry. It is primarily used in the production of polyesters, polyamides, and polyurethanes. FDCA has been identified as a biomass-derived diacid useful for creating polymers such as polyethylene furandicarboxylate (PEF), which is a promising substitute for petroleum-derived polyethylene terephthalate (PET) (Dick et al., 2017). The synthesis of FDCA from renewable resources like lignocellulosic biomass is of considerable interest in green chemistry. Its applications extend to the production of biorenewable polyamides and polyesters, demonstrating its potential as a sustainable platform chemical (Huang et al., 2020).

2. Enzyme-Catalyzed Oxidation Processes

In the field of enzymology, FDCA is a notable compound for its role in enzyme-catalyzed oxidation processes. FDCA can be produced from 5-hydroxymethylfurfural (HMF) via enzyme-catalyzed reactions, such as those involving FAD-dependent enzymes. These enzymes can perform multiple consecutive oxidations, efficiently transforming HMF into FDCA at ambient temperatures and pressures (Dijkman et al., 2014). Additionally, evolved aryl-alcohol oxidase (AAO) has been engineered to efficiently synthesize FDCA from HMF, showcasing the potential of biocatalysis in green chemistry applications (Viña‐Gonzalez et al., 2019).

3. Synthetic Methods and Chemical Reactions

Various synthetic methods involving FDCA are explored in scientific research. For instance, scalable carboxylation routes have been developed for the synthesis of FDCA from 2-furoicacid, employing carbon dioxide in the reaction process. This method is significant for its potential scalability and use of natural sources such as hemicelluloses containing pentoses (Fischer & Fišerová, 2013). Additionally, spinel mixed metal oxide catalysts have been employed for the selective oxidation of HMF to FDCA, highlighting the use of naturally abundant oxygen as an oxidant and the potential for scalable production processes (Jain et al., 2015).

4. Biodegradable Plastics and Sustainable Materials

FDCA is a key component in the development of biodegradable plastics and sustainable materials. Its use in the synthesis of biobased polyesters and materials, such as those produced from 2,5-bis(hydroxymethyl)furan, demonstrates its value in creating environmentally friendly alternatives to traditional plastics. These biobased polyesters possess high molecular weights and show promising physical properties, offering potential applications in various industries (Jiang et al., 2014).

Safety And Hazards

When handling FDCA, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye6. Personal protective equipment should be used, and adequate ventilation should be ensured6.

Future Directions

FDCA is a renewable, greener substitute for terephthalate in the production of polyesters7. It is widely used as a precursor for the synthesis of bio-based polyesters and various other polymers7. The properties of furan-2,3-dicarboxylic acid derivatives were studied for the first time and reported, showing promising feasibility as biobased plasticizers2.

properties

IUPAC Name |

furan-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDYHALMANNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356095 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2,3-dicarboxylic Acid | |

CAS RN |

4282-24-0 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4282-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)

![6-(3,4-dimethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B1347468.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)